molecular formula C10H13NO2 B171823 (+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one CAS No. 199395-78-3

(+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one

Cat. No.: B171823
CAS No.: 199395-78-3
M. Wt: 179.22 g/mol
InChI Key: WKEBXZCAMSSMGE-UHFFFAOYSA-N
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Description

(+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

199395-78-3

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(2-methylpropanoyl)-2-azabicyclo[2.2.1]hept-5-en-3-one

InChI

InChI=1S/C10H13NO2/c1-6(2)9(12)11-8-4-3-7(5-8)10(11)13/h3-4,6-8H,5H2,1-2H3

InChI Key

WKEBXZCAMSSMGE-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1C2CC(C1=O)C=C2

Canonical SMILES

CC(C)C(=O)N1C2CC(C1=O)C=C2

Synonyms

2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(2-methyl-1-oxopropyl)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

45.1 g of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one were dissolved in acetonitrile (310 ml) and pyridine (39 ml) under nitrogen. At 10° C., 54.1 g of isobutyryl chloride were added dropwise over the course of 1 h. The reaction was then stirred at room temperature for 5 h. 140 ml of water were added to the mixture, and the acetonitrile was evaporated off in vacuo. The aqueous phase was extracted with 4×120 ml of ethyl acetate. The combined organic phases were washed with 1N HCl (50 ml), saturated NaHCO3 (50 ml) and NaCl (50 ml) solutions, dried with sodium sulphate and completely evaporated. The residue was boiled under reflux in n-hexane (240 ml) with active charcoal. After filtration of the active charcoal, the filtrate was cooled to 0° C. and the title compound was filtered. 54.5 g of product were obtained. The yield was 76%.
Quantity
45.1 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step Two
Quantity
54.1 g
Type
reactant
Reaction Step Three
Name
Quantity
140 mL
Type
reactant
Reaction Step Four
Yield
76%

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